molecular formula C18H18N2O5S B2870817 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 1105234-36-3

5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2870817
CAS No.: 1105234-36-3
M. Wt: 374.41
InChI Key: FBTJGSDGJOQPEU-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole ( 1105234-36-3) is a structurally complex heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a 1,2,4-oxadiazole core, a privileged scaffold in drug discovery known for its synthetic versatility and metabolic stability, often serving as a bioisostere for ester and amide functional groups . The core is substituted with a 2-methylphenyl group and a distinctive (3,4-dimethoxybenzenesulfonyl)methyl moiety; the sulfonyl group enhances the molecule's polarity and provides a key interaction site for binding with biological targets, while the dimethoxy groups contribute to its electronic profile . This well-defined structure makes it a valuable scaffold for developing novel bioactive molecules, particularly as a precursor for enzyme inhibitors or receptor modulators . The 1,2,4-oxadiazole scaffold is recognized for a broad spectrum of biological activities, including potential as an anticancer, anti-inflammatory, and antimicrobial agent, and has demonstrated inhibitory potential against targets like cyclooxygenases (COX-1 and COX-2) . Its purity and structural reproducibility are key advantages for research applications in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is supplied for laboratory research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-6-4-5-7-14(12)18-19-17(25-20-18)11-26(21,22)13-8-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTJGSDGJOQPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tiemann-Krüger Cyclization

This classical approach employs amidoximes and acyl chlorides under basic conditions. For the target compound, N'-acetyl-2-methylphenylamidoxime reacts with 3,4-dimethoxybenzenesulfonylacetic acid chloride in the presence of triethylamine. Cyclization occurs at 80–100°C in acetonitrile, yielding the oxadiazole core.

Reaction Conditions:

  • Solvent: Acetonitrile
  • Base: Triethylamine (2 equiv)
  • Temperature: 80°C, 6–8 hours
  • Yield: 45–55%

Coupling Agent-Mediated Synthesis

Modern protocols utilize coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or propylphosphonic anhydride (T3P) to activate carboxylic acids. For instance, 3-(2-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid is coupled with 3,4-dimethoxybenzenesulfonylethanolamine using T3P in dichloromethane.

Optimization Data:

Coupling Agent Solvent Yield (%)
T3P DCM 68
EDC/HOBt DMF 52
DCC THF 48

Source: Adapted from

Regioselective Challenges and Solutions

Regioselectivity in 1,2,4-oxadiazole synthesis is influenced by electronic and steric factors. The 2-methylphenyl group at position 3 directs electrophilic substitution to position 5 due to its ortho-directing nature. Computational studies (DFT) confirm that the sulfonylmethyl group preferentially occupies position 5, minimizing steric clash with the 2-methylphenyl substituent.

Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis. Ball-milling N'-acetyl-2-methylphenylamidoxime with 3,4-dimethoxybenzenesulfonylacetic acid in the presence of K₂CO₃ yields the target compound in 71% yield after 2 hours, eliminating volatile organic solvents.

Comparative Analysis:

Method Solvent Time (h) Yield (%)
Traditional Acetonitrile 8 55
Mechanochemical Solvent-free 2 71

Source:

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water. Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 6.98 (s, 1H, Ar–H), 4.52 (s, 2H, CH₂), 3.94 (s, 3H, OCH₃), 2.64 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₁₉H₁₉N₂O₅S [M+H]⁺: 411.1012; found: 411.1015.

Industrial Scalability Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Using a microfluidic system with residence time of 30 minutes at 100°C, the Tiemann-Krüger method achieves 67% yield with 99% purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.

    Materials Science: Its unique chemical structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The sulfonyl and methoxy groups can form hydrogen bonds and other interactions with proteins or enzymes, affecting their activity. The oxadiazole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • MAO-B Inhibition : 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (IC₅₀ = 0.036 μM for MAO-B) demonstrates that electron-withdrawing groups (e.g., Cl) at the 3-position and aromatic heterocycles (indole) at C5 enhance selectivity for MAO-B over MAO-A. The target compound’s 3,4-dimethoxybenzenesulfonyl group may similarly modulate enzyme affinity due to sulfonyl electronegativity and methoxy hydrophobicity .
  • EGFR Inhibition: 5-Aryl-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazoles exhibit potent EGFR inhibition, surpassing erlotinib in some cases. The quinolinylsulfonyl group’s planar structure likely aids kinase binding, suggesting that the target compound’s 3,4-dimethoxybenzenesulfonyl group could also engage in π-stacking or hydrogen bonding with EGFR’s ATP-binding pocket .
  • Anti-Inflammatory Activity: 1,3,4-Oxadiazole sulfonamides with cyclohexyl or aryl substituents show notable anti-inflammatory effects. The sulfonylmethyl group in the target compound may similarly inhibit cyclooxygenase (COX) or cytokine signaling pathways .

Structural Analogues

Compound Name C3 Substituent C5 Substituent Key Activity/Property Reference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 3,4-Dichlorophenyl 1H-Indol-5-yl MAO-B inhibition (IC₅₀ = 0.036 μM)
5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole 4-Fluorophenyl Quinolin-8-ylsulfonylmethyl EGFR inhibition > Erlotinib
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Methoxyphenyl 4-Bromophenoxymethyl LogD = 3.2 (predicted)
Target Compound 2-Methylphenyl 3,4-Dimethoxybenzenesulfonylmethyl Hypothesized: MAO/EGFR modulation

Physicochemical Properties

  • LogD and Solubility: Compounds like 5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole (LogD = 3.5) and 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (LogD = 3.2) suggest that the target compound’s dimethoxy and sulfonyl groups may balance lipophilicity (predicted LogD ~3.0–3.8) for membrane permeability .
  • Hydrogen Bonding: The sulfonyl group (H-bond acceptor) and methoxy oxygen (H-bond donor/acceptor) may improve solubility and target engagement compared to non-polar analogs.

Research Findings and Trends

  • Synthetic Flexibility : 1,2,4-Oxadiazoles are synthesized via cyclization of amidoximes with esters or tetrazoles with carboxylic acids, often in superbasic media (e.g., NaOH/DMSO) . The target compound’s synthesis may follow similar protocols.
  • Bioactivity Correlations :
    • Electron-withdrawing groups (e.g., sulfonyl, halogens) at C5 enhance enzyme inhibition (MAO, EGFR) .
    • Bulky aryl groups at C3 improve selectivity for hydrophobic binding pockets .

Biological Activity

The compound 5-[(3,4-dimethoxybenzenesulfonyl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O5S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

This structure features a sulfonamide group attached to an oxadiazole ring, which is known for its role in various pharmacological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis.
    • A study indicated that oxadiazole derivatives could inhibit PD-L1, a protein that plays a crucial role in immune evasion by tumors. The derivative exhibited an IC50 value in the nanomolar range, demonstrating potent antitumor activity .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Research suggests that oxadiazole derivatives can exhibit activity against various bacterial strains and fungi. The sulfonamide moiety is often associated with antimicrobial effects due to its ability to inhibit bacterial folate synthesis.
  • Anti-inflammatory Effects :
    • Compounds containing oxadiazole rings have shown potential in reducing inflammation in various models. This activity may be linked to their ability to modulate cytokine production and inhibit pathways involved in inflammatory responses.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group allows for interaction with enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Modulation of Immune Responses : By inhibiting PD-L1 interactions with PD-1 receptors on T-cells, the compound enhances immune responses against tumors .
  • Induction of Apoptosis : Studies have demonstrated that certain derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Case Study 1 : A benzo[c][1,2,5]oxadiazole derivative was shown to significantly reduce tumor size in xenograft models when administered at specific dosages. The study highlighted the importance of structural modifications in enhancing anticancer activity .
  • Case Study 2 : Another study focused on the antibacterial properties of oxadiazole derivatives against resistant strains of Staphylococcus aureus. Results indicated a marked reduction in bacterial viability with minimal cytotoxicity to human cells .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInhibition of PD-L1
AntimicrobialActivity against S. aureus
Anti-inflammatoryReduction in cytokine levels

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